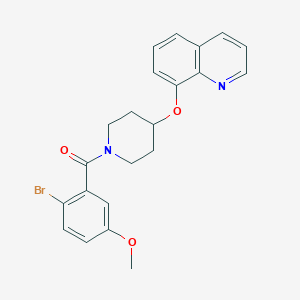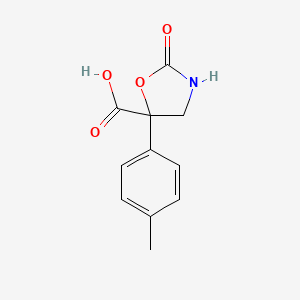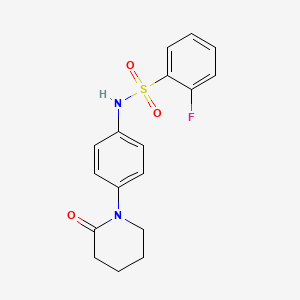
n-Fmoc-2,6-dimethyl-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-2,6-dimethyl-DL-phenylalanine is a chemical compound with the molecular formula C26H25NO4 and a molecular weight of 415.49 . It is also known as 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of n-Fmoc-2,6-dimethyl-DL-phenylalanine consists of a phenylalanine core with two methyl groups attached to the phenyl ring at the 2 and 6 positions. The amino group of the phenylalanine is protected by an Fmoc group .Physical And Chemical Properties Analysis
N-Fmoc-2,6-dimethyl-DL-phenylalanine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-Fmoc-protected amino acids, including derivatives like N-Fmoc 2,6-dimethyl-DL-phenylalanine, are crucial for peptide synthesis. A study highlighted the synthesis of D,L-fmoc protected 4-phosphonomethylphenylalanine derivatives, demonstrating their utility in solid-phase peptide synthesis (Baczko et al., 1996).
- Another research focused on synthesizing NH-Fmoc-protected L-phenylalanines with methyl groups at specific positions, altering their electronic and steric properties for varied applications (Illuminati et al., 2022).
Application in Biomedical and Biochemical Studies
- Fmoc-protected phenylalanine derivatives are used in the synthesis of biologically active peptides. A study described the use of dimethyl sulfoxide in the synthesis of Aβ peptides for Alzheimer’s disease research (Choi et al., 2012).
- Research on native chemical ligation at phenylalanine involved the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for peptide ligations, demonstrating the versatility of Fmoc-protected phenylalanine derivatives (Crich & Banerjee, 2007).
Hydrogelation and Self-Assembly
- Studies on Fmoc-phenylalanine derivatives revealed their role in self-assembly and hydrogelation in aqueous solvents. This research has implications for understanding hydrophobic and π–π interactions during self-assembly (Ryan et al., 2010).
- Research on the self-assembly behavior of Fmoc-Phenylalanine and corresponding peptoid derivatives provided insights into hydrogen bonding vs π–π interactions in these assemblies (Rajbhandary et al., 2018).
Antibacterial Properties
- The antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH were explored, showing their potential in biomedical materials (Schnaider et al., 2019).
Other Applications
- Fmoc-protected amino acids have been used in the synthesis of modified amino acids and peptides, demonstrating their broad applicability in synthetic chemistry and peptide research (Deboves et al., 2001).
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)



![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)